molecular formula C9H14O4 B13637916 3-(3-Methoxypropanoyl)dihydro-2H-pyran-4(3H)-one

3-(3-Methoxypropanoyl)dihydro-2H-pyran-4(3H)-one

Cat. No.: B13637916
M. Wt: 186.20 g/mol
InChI Key: VQLCNDPWMGIYHJ-UHFFFAOYSA-N
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Description

3-(3-Methoxypropanoyl)dihydro-2H-pyran-4(3H)-one is an organic compound that belongs to the class of dihydropyrans. This compound is characterized by a pyran ring that is partially saturated, with a methoxypropanoyl group attached to it. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxypropanoyl)dihydro-2H-pyran-4(3H)-one can be achieved through several synthetic routes. One common method involves the reaction of dihydropyran with methoxypropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The product is then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxypropanoyl)dihydro-2H-pyran-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(3-Methoxypropanoyl)dihydro-2H-pyran-4(3H)-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism by which 3-(3-Methoxypropanoyl)dihydro-2H-pyran-4(3H)-one exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-pyran: A related compound with a similar pyran ring structure but lacking the methoxypropanoyl group.

    Tetrahydropyran: Another similar compound with a fully saturated pyran ring.

    2,3-Dihydropyran: A compound with a different substitution pattern on the pyran ring.

Uniqueness

3-(3-Methoxypropanoyl)dihydro-2H-pyran-4(3H)-one is unique due to the presence of the methoxypropanoyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies.

Biological Activity

3-(3-Methoxypropanoyl)dihydro-2H-pyran-4(3H)-one, a compound belonging to the class of pyranones, has garnered interest due to its potential biological activities. This article explores the various aspects of its biological activity, including antioxidant properties, toxicity, and therapeutic potential based on existing research.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₈H₁₀O₃
  • Molecular Weight : 154.16 g/mol
  • CAS Number : 29943-42-8

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives of pyranones have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
DDMP90.782.1
This compoundTBDTBD

Note: TBD indicates data to be determined through further research.

2. Toxicity Studies

Toxicological evaluations are essential for understanding the safety profile of any compound. The acute oral LD50 values for related pyran derivatives suggest a moderate toxicity level:

  • LD50 (rat) : Ranges from 1640 to 3740 mg/kg body weight.
  • Dermal LD50 (rabbit) : Approximately 4920 mg/kg body weight.

These findings indicate that while the compound may have beneficial properties, caution is warranted regarding its use in therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of pyran derivatives, providing insights into their mechanisms and potential applications:

  • Antioxidant Mechanism :
    • A study demonstrated that hydroxyl groups in pyran derivatives significantly contribute to their antioxidant capacity by scavenging reactive oxygen species (ROS) effectively. This activity is crucial in preventing cellular damage and disease progression associated with oxidative stress .
  • Potential Therapeutic Applications :
    • Research has suggested that compounds similar to this compound may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases . Further exploration into their pharmacological effects is warranted.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

3-(3-methoxypropanoyl)oxan-4-one

InChI

InChI=1S/C9H14O4/c1-12-4-2-8(10)7-6-13-5-3-9(7)11/h7H,2-6H2,1H3

InChI Key

VQLCNDPWMGIYHJ-UHFFFAOYSA-N

Canonical SMILES

COCCC(=O)C1COCCC1=O

Origin of Product

United States

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